molecular formula C7H7BrN2O3 B2371703 2-bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylic acid CAS No. 1935886-94-4

2-bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylic acid

Cat. No. B2371703
CAS RN: 1935886-94-4
M. Wt: 247.048
InChI Key: OCXVCYCSLWYWLQ-UHFFFAOYSA-N
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Description

“2-bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylic acid” is a chemical compound with the molecular formula C7H7BrN2O3 . It is a derivative of the imidazo[2,1-c][1,4]oxazine family.


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H7BrN2O3/c8-6-5(7(11)12)10-1-2-13-3-4(10)9-6/h1-3H2,(H,11,12) . This code provides a specific description of the molecule’s structure, including its atomic connectivity and tautomeric states.

Scientific Research Applications

Synthesis and Structural Analysis

  • Research has explored the synthesis and properties of related compounds like 1,3-Diaryl-5,6-dihydro-8H-imidazo[2,1-c]-1,4-oxazinium bromides. These compounds are formed by condensation reactions and their structures determined via 1H NMR spectroscopy and X-ray diffraction (Demchenko et al., 2003).
  • Another study focused on automated flow synthesis of imidazo[1,2-a]pyridine-2-carboxylic acids, representing a significant advancement in the synthesis process of related imidazo compounds (Herath et al., 2010).

Structural Activity Relationships

  • Research on (S)-2-nitro-6-substituted 6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazines, which are structurally related to the compound of interest, has provided insights into their potential as antitubercular agents. Modifications of these compounds have shown variations in their potency and efficacy (Kim et al., 2009).

Chemical Reactivity and Synthesis of Derivatives

  • A study on the intramolecular annulation of N-Boc-2-alkynyl-4-bromo(alkynyl)-5-methylimidazoles led to the synthesis of 2,7-disubstituted 3-methylimidazo[1,2-c][1,3]oxazin-5-ones. This research adds to the knowledge of chemical reactions and synthesis methods for related imidazo compounds (El Qami et al., 2022).

Antimicrobial and Antiviral Activities

  • Novel imidazo[2,1-b]-1,3,4-thiadiazoles were synthesized and evaluated for their antimicrobial activities. This showcases the potential biological activity of structurally similar imidazo compounds (Atta et al., 2011).

Safety and Hazards

This compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may be harmful if swallowed . Precautionary measures include avoiding breathing dust, fume, gas, mist, vapors, or spray .

properties

IUPAC Name

2-bromo-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O3/c8-6-5(7(11)12)10-1-2-13-3-4(10)9-6/h1-3H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCXVCYCSLWYWLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=NC(=C(N21)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1935886-94-4
Record name 2-bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylic acid
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